![molecular formula C13H12N2OS B2591022 N-(呋喃-2-基甲基)-4-甲基苯并[d]噻唑-2-胺 CAS No. 1286728-09-3](/img/structure/B2591022.png)

N-(呋喃-2-基甲基)-4-甲基苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

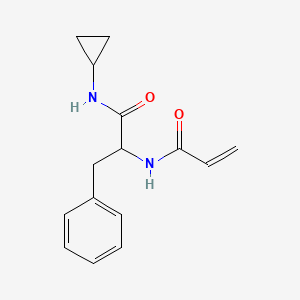

“N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine” is a chemical compound that contains a furan ring and a benzothiazole ring . The compound is related to a class of molecules known as furfural derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine” can be inferred from its IUPAC name and the related compounds . It contains a furan ring and a benzothiazole ring, which are connected by a methylene bridge .

科学研究应用

- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound. Its structural features, including the furan and thiazole rings, make it an interesting candidate for drug development against bacterial infections .

- Analgesic and Anti-Inflammatory Properties : Preliminary studies suggest that derivatives of this compound exhibit analgesic and anti-inflammatory activities .

- Analogues of N-(furan-2-ylmethyl)-1H-thiazol-4-amine have been evaluated for their fungicidal properties. These compounds could potentially serve as antifungal agents .

- Furfural, from which this compound can be derived, is produced during biomass conversion. Researchers investigate its transformation into valuable C4 and C5 compounds, which serve as raw materials for fuels, fuel additives, and other chemicals .

- The synthesis of ester and amide derivatives containing furan rings has been achieved under microwave-assisted conditions. This method allows for the production of N-blocked amides and other furfural derivatives .

- In 2020, researchers designed and synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds could find applications in antimicrobial therapy .

- The compound’s origin from biomass aligns with the principles of the circular economy. Bioproducts derived from renewable resources, including furfural derivatives, contribute to sustainable chemical production .

Medicinal Chemistry and Drug Development

Fungicidal Activities

Bioproducts and Biomass Conversion

Chemical Synthesis and Microwave Chemistry

Nitrofurantoin Analogues

Biorefinery and Circular Economy

未来方向

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEKHHKGSMSBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)

![4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2590948.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)